Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Features
The compound’s structure is corroborated by distinct NMR signals:
- ¹H NMR :
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 241.69 ([M+H]⁺), consistent with the molecular formula C₁₀H₈ClNO₂S. Key fragmentation pathways include:
- Loss of the ethyl group (m/z 196.5, [M+H–C₂H₅]⁺).
- Cleavage of the ester moiety (m/z 168.3, [M+H–COOC₂H₅]⁺).
- Chlorine’s isotopic signature (³⁵Cl/³⁷Cl) produces a 3:1 ratio for the M and M+2 peaks.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-31G(d) level predict optimized geometries and electronic properties:
- Bond lengths : The C–Cl bond (1.73 Å) is shorter than C–C bonds in the aromatic system (1.39–1.42 Å), reflecting electronegativity effects.
- Dipole moment : ~4.2 Debye, driven by the polar C–Cl and ester groups.
| Parameter | Value (Å or °) |
|---|---|
| C7–Cl | 1.73 |
| C6–O (carbonyl) | 1.36 |
| C–N (pyridine) | 1.34 |
| C–S (thiophene) | 1.71 |
Molecular Orbital Analysis
Frontier molecular orbital (FMO) analysis highlights the compound’s reactivity:
- HOMO : Localized on the thiophene ring and chlorine atom, indicating nucleophilic attack susceptibility.
- LUMO : Concentrated on the pyridine ring and ester group, suggesting electrophilic reactivity.
- Energy gap (ΔE = LUMO–HOMO) : ~4.1 eV, comparable to other heterocyclic systems with moderate stability.
The electrophilicity index (ω = 1.8 eV) and chemical hardness (η = 2.05 eV) further characterize its electronic profile, aligning with its potential as an intermediate in medicinal chemistry.
Eigenschaften
IUPAC Name |
ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)6-5-12-7-3-4-15-9(7)8(6)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRDHCUAJOXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CSC2=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574378 | |
| Record name | Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83179-01-5 | |
| Record name | Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Pharmacological Potential :
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate has shown promising results in various pharmacological studies. Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of specific enzymes and receptors involved in disease processes. -
Synthesis of Bioactive Compounds :
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. -
Mechanism of Action :
Studies have demonstrated that compounds related to this compound can inhibit specific proteins involved in cellular signaling pathways. For instance, inhibitors derived from this compound have been explored for their ability to modulate the activity of Ubiquitin-specific protease 7 (USP7), which plays a critical role in tumor growth and survival .
Case Studies
-
Inhibition of USP7 :
Recent research highlighted the efficacy of USP7 inhibitors derived from thieno-pyridine scaffolds, including this compound. These inhibitors demonstrated synergistic effects when combined with other therapeutic agents like venetoclax in acute myeloid leukemia (AML) models, leading to enhanced anti-tumor activity . -
Development of Radiotracers :
The compound's derivatives have also been investigated for use as radiotracers in positron emission tomography (PET) imaging. The thieno-pyridine framework provides a suitable scaffold for developing imaging agents that can target specific biological markers associated with diseases such as Alzheimer's .
Wirkmechanismus
The mechanism by which Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Chlorinated Thienopyridine Derivatives
5,7-Dichlorothieno[3,2-b]pyridine (CAS: 74695-44-6)
- Molecular Formula : C₇H₃Cl₂NS
- Key Differences :
- Lacks the ethyl ester group at position 4.
- Additional chlorine at position 5 enhances electrophilicity but reduces solubility in polar solvents.
- Applications : Intermediate in agrochemical synthesis .
Ethyl 2,7-Dichloro-thieno[3,2-b]pyridine-6-carboxylate
Table 1: Chlorinated Derivatives Comparison
Trifluoromethyl-Substituted Analog
Ethyl 7-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylate
Impact of -CF₃ :
Heterocycle-Modified Analogs
Ethyl 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂
- Key Differences :
- Thiophene ring replaced with pyrrole, altering electronic properties (e.g., reduced aromaticity).
- Applications : Intermediate in photocytotoxic agents .
Ethyl 7-Amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate
Table 2: Heterocycle-Modified Analogs
Yield Comparison :
- This compound: ~55–64% .
- 5,7-Dichlorothieno[3,2-b]pyridine: ~70–85% .
Biologische Aktivität
Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique thieno[3,2-b]pyridine core, characterized by the presence of sulfur and nitrogen atoms within a fused aromatic ring system. The chlorine atom at the 7th position and the ethyl ester group at the 6th position contribute significantly to its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- GABA A Receptors : The compound modulates GABA A receptors, which are critical for inhibitory neurotransmission in the central nervous system. Its binding to these receptors influences neuronal signaling and neurotransmitter release .
- Enzyme Interactions : this compound has been shown to interact with specific enzymes, potentially inhibiting or activating their functions. This modulation can lead to significant biochemical changes within cells.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed promising results in inhibiting the proliferation of breast cancer cells, suggesting their potential as antitumor agents.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.5 | Significant inhibition |
| Derivative A | HeLa (Cervical Cancer) | 8.0 | High cytotoxicity |
| Derivative B | A549 (Lung Cancer) | 12.3 | Moderate inhibition |
Anti-inflammatory Properties
In addition to antitumor activity, this compound has demonstrated anti-inflammatory effects in preclinical models. It was shown to reduce inflammatory markers in animal models of arthritis, indicating its potential for treating inflammatory diseases.
Case Studies
- In Vitro Studies : In a series of in vitro experiments, this compound was tested against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, confirming its potential as an anticancer agent.
- Animal Models : In vivo studies involving mice treated with this compound showed significant tumor reduction compared to control groups. These findings suggest that the compound may exert its effects through both direct cytotoxicity and modulation of tumor microenvironments.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The chlorine atom at position 7 undergoes nucleophilic substitution due to electron-withdrawing effects from the pyridine and thiophene rings, which activate the position for displacement.
Key Reactions:
-
Amine Substitution : Reacts with primary/secondary amines (e.g., 4-methoxyphenylhydrazine) in ethanol under reflux with triethylamine (TEA) to yield hydrazine derivatives .
-
Alkyne Coupling : Participates in Sonogashira-type couplings with terminal alkynes in the presence of palladium catalysts, forming ethynyl-substituted analogs .
Example Conditions:
| Reagent | Solvent | Temperature | Time | Product Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenylhydrazine | EtOH | Reflux | 12–16h | 45–52% | |
| Propargylamine | DMF | 80°C | 6h | 68% |
Oxidative Dimerization
Under oxidative conditions (e.g., NaOCl/HOCl), the compound can undergo dimerization via radical or cation intermediates. A proposed mechanism involves:
-
Electrophilic chlorination at the C-2 position.
-
Deprotonation and nucleophilic attack by a second thienopyridine unit.
Notable Observation :
-
Reaction selectivity depends on solvent polarity. In aqueous ethanol, dimerization competes with solvolysis pathways .
Condensation with Active Methylene Compounds
The ester group at position 6 reacts with diethyl ethoxymethylenemalonate (DEEMM) in pyridine to form enamine intermediates, which cyclize under thermal conditions (235°C in diphenyl ether) to yield fused pyridone derivatives .
Mechanistic Steps:
-
Enamine Formation :
-
Cyclization : Intramolecular attack of the enamine nitrogen on the carbonyl carbon, followed by dehydration .
Cyclization to Heterocyclic Scaffolds
The compound serves as a precursor for bioactive heterocycles:
a. Pyrazolothienopyridinones
-
Reacts with hydrazines followed by t-BuOK-mediated cyclization at 140°C in DMAc to form pyrazole-fused derivatives .
-
Application : These products show GABA<sub>A</sub> receptor modulation activity .
b. Kinase Inhibitor Synthesis
-
Chlorine displacement by aryl/heteroaryl amines yields analogs with Src kinase inhibition (IC<sub>50</sub> values: 10–50 nM) .
-
Example Derivative :
This derivative demonstrated anti-metastatic activity in in vivo models .
Solvolysis and Hydrolysis
In aqueous alcoholic solutions, competitive solvolysis occurs:
-
Base-Mediated Hydrolysis : The ester group converts to a carboxylic acid under alkaline conditions (e.g., 10% KOH).
-
Acid-Catalyzed Cleavage : POCl<sub>3</sub> promotes ester-to-acid chloride conversion, enabling further acylations .
Electrophilic Aromatic Substitution
While less common due to electron-deficient rings, directed metalation strategies (e.g., LDA at −78°C) enable functionalization at specific positions .
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- Aminothiophene derivatives such as methyl 3-aminothiophene-2-carboxylate or 2-aminothiophene derivatives serve as primary building blocks.
- These aminothiophenes are often prepared via reduction of nitrothiophenes or through Curtius rearrangement of thiophene carboxylic acid derivatives.
Synthetic Routes
Two main synthetic routes have been reported to prepare aminothiophene intermediates:
- One-pot hydrolysis and condensation : Starting from methyl 3-aminothiophene-2-carboxylate, hydrolysis to the carboxylic acid is followed by decarboxylation and condensation with diethyl ethoxymethylene malonate (DEEMM) to form aminomethylenemalonate intermediates without isolating each step’s product.
- Reduction and in situ condensation : Reduction of 2-nitrothiophene with SnCl2·2H2O yields aminothiophene salts, which upon treatment with pyridine and DEEMM provide the desired intermediates in high yield (up to 93%).
These intermediates are then thermally cyclized in diphenyl ether (Ph2O) to form the thienopyridine ring system.
Chlorination Step
- The cyclized thienopyridine intermediates undergo chlorination using phosphorus oxychloride (POCl3), which selectively introduces a chlorine atom at the 7-position of the thienopyridine ring.
- This step is critical to obtain the 7-chloro substitution pattern characteristic of the target compound.
Esterification
- The carboxylic acid group at the 6-position is converted to the ethyl ester via standard esterification methods, typically involving reaction with ethanol under acidic or catalytic conditions.
- This step yields this compound as the final product.
Detailed Research Findings and Reaction Monitoring
- Reaction progress is commonly monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the conversion of intermediates and purity of products.
- Structural characterization of intermediates and final products employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
- Handling of aminothiophene intermediates requires anhydrous and inert conditions due to their instability, with some intermediates isolated as hydrochloride salts to improve stability.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Preparation of aminothiophene intermediate | Reduction of 2-nitrothiophene with SnCl2·2H2O; in situ condensation with DEEMM | High yield (~93%); unstable intermediates handled as salts |
| 2 | Thermal cyclization to thienopyridine core | Heating in diphenyl ether (Ph2O) | Efficient ring closure |
| 3 | Chlorination at 7-position | Phosphorus oxychloride (POCl3) | Selective chlorination |
| 4 | Esterification to ethyl ester | Reaction with ethanol under acidic catalysis | Formation of ethyl ester group |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis is common for fused heterocycles. A plausible route involves cyclization of a thiophene precursor (e.g., 2-aminothiophene-3-carboxylate) with a chlorinated pyridine derivative. Cyclocondensation under basic conditions (e.g., triethylamine) at 80–100°C for 6–12 hours can yield the core structure. Chlorination may occur in situ using POCl₃ or via post-synthetic modification .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry of chlorinating agents to minimize side products like dihydrothieno derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for thieno-pyridine protons) and ester groups (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂). Chlorine substituents deshield adjacent protons .
- HRMS : Confirm molecular formula (C₁₀H₈ClNO₂S, [M+H]⁺ = 242.01) to resolve discrepancies in literature-reported formulas .
Q. How do the ester and chlorine functional groups influence reactivity in downstream modifications?
- Ester Hydrolysis : Treat with NaOH/EtOH:H₂O (1:1) at reflux to yield the carboxylic acid derivative, a precursor for amide coupling .
- Chlorine Reactivity : Participate in Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) or nucleophilic substitution (e.g., with amines) to introduce diversity at the 7-position .
Advanced Research Questions
Q. What computational strategies can predict binding modes of this compound with biological targets like kinases?
- Docking Studies : Use AutoDock Vina with FGFR1 (PDB ID: 3RH0) to model interactions. The thieno-pyridine core may occupy the ATP-binding pocket, with the chlorine atom forming halogen bonds to backbone carbonyls .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å indicates stable binding) .
Q. How can structural contradictions (e.g., molecular formula discrepancies) in literature be resolved?
- Analytical Triangulation : Cross-validate using:
- Elemental Analysis : Compare experimental %C/%H/%N with theoretical values (C₁₀H₈ClNO₂S: C 49.69%, H 3.32%, N 5.77%) .
- X-ray Crystallography : Resolve ambiguity in CAS 83179-01-5 by determining absolute configuration via SC-XRD .
Q. What are the challenges in analyzing non-planar ring systems in this compound?
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane displacements. For the thieno-pyridine core, calculate puckering amplitude (q₂ > 0.5 Å indicates significant distortion) using software like PARST .
- Hydrogen Bonding : Identify C–H⋯O/N interactions in crystal packing using Mercury software. Graph-set analysis (e.g., R₂²(8) motifs) reveals supramolecular architectures .
Q. How does this compound compare to structurally similar analogs in anticancer assays?
- SAR Studies : Replace the chlorine with Br/I to assess halogen effects on FGFR inhibition. Ethyl 7-bromothieno[3,2-b]pyridine-6-carboxylate may show enhanced IC₅₀ due to larger van der Waals radius .
- In Vitro Testing : Evaluate cytotoxicity against HeLa cells (MTT assay). EC₅₀ values <10 μM suggest potential for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
